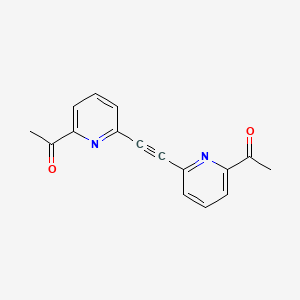![molecular formula C98H91Cl5NP4Ru2+ B14892294 [NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] is a complex coordination compound featuring ruthenium as the central metal atom This compound is notable for its chiral ligand, ®-tolbinap, which imparts unique stereochemical properties The presence of dimethylammonium (NH2Me2) as a counterion further stabilizes the complex
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] typically involves the coordination of ruthenium with the chiral ligand ®-tolbinap in the presence of chloride ions. The reaction is carried out under inert conditions to prevent oxidation. A common synthetic route includes:
- Dissolving ruthenium trichloride in an appropriate solvent such as dichloromethane.
- Adding the chiral ligand ®-tolbinap to the solution.
- Introducing dimethylammonium chloride to the reaction mixture.
- Stirring the mixture at room temperature for several hours to ensure complete coordination.
- Isolating the product by filtration and washing with a non-polar solvent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and controlled environments ensures consistency and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
[NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3]: undergoes several types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter the compound’s reactivity and catalytic properties.
Reduction: Reduction reactions can revert the ruthenium center to lower oxidation states, affecting its coordination environment.
Substitution: Ligand substitution reactions can occur, where the chloride ions or the chiral ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands.
科学研究应用
[NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3]: has several scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric purity.
Biology: The compound’s chiral properties make it useful in studying enzyme mimetics and chiral recognition processes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用机制
The mechanism by which [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] exerts its effects involves the coordination of the ruthenium center with substrates, facilitating various chemical transformations. The chiral ligand ®-tolbinap plays a crucial role in inducing asymmetry in the reactions, leading to the formation of chiral products. The molecular targets and pathways involved include:
Coordination with substrates: The ruthenium center coordinates with substrates, activating them for subsequent reactions.
Induction of chirality: The chiral ligand induces asymmetry, resulting in enantioselective transformations.
相似化合物的比较
[NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3]: can be compared with other similar compounds such as:
[NH2Me2][(RuCl((S)-tolbinap))2((1/4)-Cl)3]: The enantiomeric counterpart with (S)-tolbinap as the chiral ligand.
[NH2Me2][(RuCl(®-binap))2((1/4)-Cl)3]: A similar compound with binap as the chiral ligand instead of tolibinap.
[NH2Me2][(RuCl(®-phbinap))2((1/4)-Cl)3]: Another analogous compound with phbinap as the chiral ligand.
The uniqueness of [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] lies in its specific chiral ligand ®-tolbinap, which imparts distinct stereochemical properties and catalytic activities compared to its analogs.
属性
分子式 |
C98H91Cl5NP4Ru2+ |
|---|---|
分子量 |
1786.1 g/mol |
IUPAC 名称 |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
InChI |
InChI=1S/2C48H40P2.C2H7N.5ClH.2Ru/c2*1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-3-2;;;;;;;/h2*5-32H,1-4H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
InChI 键 |
BKLYSQLZSZMPAP-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


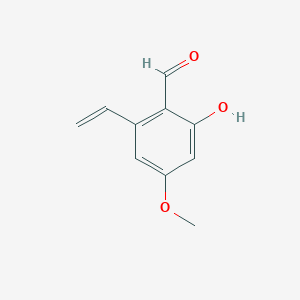
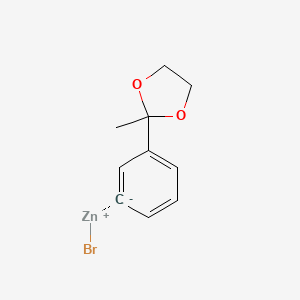
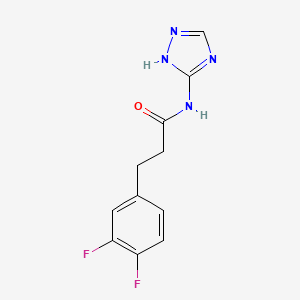
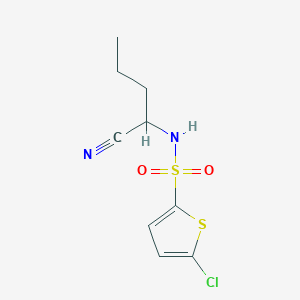
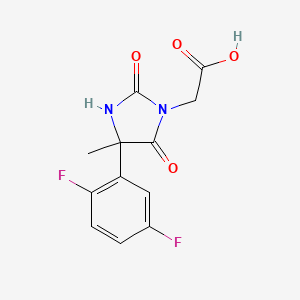

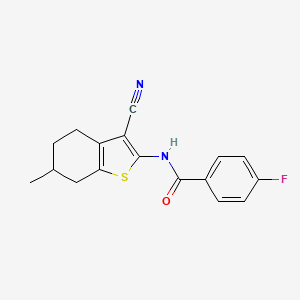
![[1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892231.png)
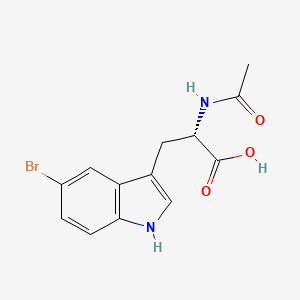
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
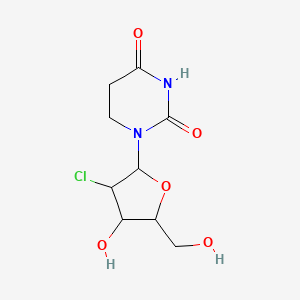

![2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
